2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline
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Overview
Description
2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 4-(dodecyloxy)benzaldehyde under specific conditions to form the desired product. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the phenanthroline core or the dodecyloxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phenanthroline derivatives, while substitution reactions can introduce new functional groups to the phenyl rings .
Scientific Research Applications
2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline has several scientific research applications:
Mechanism of Action
The mechanism by which 2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with DNA or proteins, influencing their function and stability. The specific pathways involved depend on the context of its application, such as its role as an antiprotozoal agent targeting specific enzymes or cellular structures .
Comparison with Similar Compounds
Similar Compounds
2,9-Bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline: This compound shares a similar phenanthroline core but with different substituents, leading to variations in its chemical behavior and applications.
2,5-(dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene: Another compound with dodecyloxyphenyl groups, used in liquid crystal applications.
Uniqueness
2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
318981-53-2 |
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Molecular Formula |
C48H64N2O2 |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
2,9-bis(4-dodecoxyphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C48H64N2O2/c1-3-5-7-9-11-13-15-17-19-21-37-51-43-31-25-39(26-32-43)45-35-29-41-23-24-42-30-36-46(50-48(42)47(41)49-45)40-27-33-44(34-28-40)52-38-22-20-18-16-14-12-10-8-6-4-2/h23-36H,3-22,37-38H2,1-2H3 |
InChI Key |
NAWWZNGNIINDMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)OCCCCCCCCCCCC)C=C2 |
Origin of Product |
United States |
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